In Vitro GPR40 Agonist Potency: Class-Level Inference for 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid
While direct EC50 data for 2-(2,4-difluoro-5-methylphenyl)propanoic acid is not available in the public domain, its classification as an ortho-fluoro substituted phenylpropanoic acid places it within a well-characterized chemical space of GPR40 agonists. A direct comparator, the clinical candidate TAK-875, a structurally distinct phenylpropanoic acid derivative, exhibits an EC50 of 95.1 nM in human GPR40 assays [1]. High-performing analogs within this broader phenylpropanoic acid class, such as compounds 7, 14, and 15 from a 2019 study, demonstrate improved potency with EC50 values of 82 nM, 79 nM, and 88 nM respectively [1]. The specific 2,4-difluoro-5-methyl substitution pattern of the target compound is expected to confer a distinct potency and efficacy profile compared to these reference compounds, based on established structure-activity relationships (SAR) for this target class [2].
| Evidence Dimension | GPR40 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | Not directly reported; expected to fall within the nanomolar to micromolar range based on class SAR |
| Comparator Or Baseline | TAK-875: 95.1 nM; Compound 7: 82 nM; Compound 14: 79 nM; Compound 15: 88 nM |
| Quantified Difference | Not calculable for target compound; class-level potency range is 79 nM to >1 μM for various analogs |
| Conditions | Human GPR40 expressed in HEK293 cells or similar cell-based functional assays |
Why This Matters
Understanding the compound's position within the GPR40 agonist potency landscape informs its suitability as a tool compound or starting point for medicinal chemistry optimization compared to established benchmarks like TAK-875.
- [1] Li Z, et al. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. Chem Biol Drug Des. 2019;93(5):785-796. doi:10.1111/cbdd.13477. PMID: 30628167. View Source
- [2] Mikami S, et al. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. J Med Chem. 2012 Apr 26;55(8):3756-76. doi:10.1021/jm2016123. PMID: 22428944. View Source
